7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol is a chemical compound with the molecular formula and a molecular weight of 255.35 g/mol. It is classified under the quinoline derivatives, known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a 5,5-dimethylhex-2-en-1-yl group at the seventh position and a hydroxyl group at the eighth position of the quinoline structure. Its unique structure contributes to its chemical properties and potential applications in various fields.
The reactivity of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol can be attributed to its functional groups. The hydroxyl group can engage in hydrogen bonding and participate in nucleophilic substitution reactions. Additionally, the double bond in the 5,5-dimethylhex-2-en-1-yl side chain can undergo electrophilic addition reactions, which are typical for alkenes.
Reactions involving this compound may include:
The synthesis of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol typically involves several steps:
7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol has potential applications in various fields:
Interaction studies of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Research into similar compounds has shown that quinoline derivatives can interact with DNA and RNA, potentially leading to inhibition of replication or transcription processes. Further studies are needed to elucidate specific interactions and binding affinities for this compound.
Several compounds share structural similarities with 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinoline | Basic structure without substitutions | Antimalarial |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antifungal and antibacterial |
| Chloroquine | Quinoline derivative with a chloro group | Antimalarial |
| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Antioxidant |
The uniqueness of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol lies in its specific side chain that may confer distinct pharmacological properties compared to these other compounds. This structural feature could enhance its solubility or specificity towards certain biological targets.
The Friedländer condensation remains a cornerstone for quinoline synthesis, enabling the formation of the heterocyclic core through acid-catalyzed cyclization of 2-aminoarylketones and α-methylene carbonyl compounds. Recent innovations have focused on optimizing regioselectivity and catalytic efficiency. For example, 2-amino-3-methoxybenzaldehyde undergoes selective reduction to yield 2-amino-3-methoxybenzaldehyde, which participates in Friedländer condensation with acetyl-substituted pyridine derivatives to form polydentate 8-hydroxyquinoline (8-HQ) analogues. The reaction proceeds via a tandem condensation-cyclodehydration mechanism, where the electron-donating methoxy group directs regioselective cyclization to the C-8 position.
A breakthrough in this domain involves the use of metal-free heterogeneous catalysts, such as sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H), which achieves 97% yield in solvent-free Friedländer annulation at 100°C. This catalyst enhances Brønsted acidity while minimizing side reactions, as demonstrated by hot filtration experiments confirming the absence of leached active species. Comparative studies of catalytic systems are summarized in Table 1.
Table 1: Catalytic Efficiency in Friedländer Annulation
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| g-C₃N₄-(CH₂)₃-SO₃H | 100 | 97 | 4 |
| HCl (homogeneous) | Reflux | 72 | 12 |
| Zr-MOF | 80 | 85 | 6 |
Introducing the 5,5-dimethylhex-2-en-1-yl group at the C-7 position necessitates precise prenylation strategies. A two-step approach is commonly employed:
For instance, TBS-protected 8-hydroxyquinoline undergoes palladium-catalyzed coupling with 5,5-dimethylhex-2-en-1-ylmagnesium bromide, followed by deprotection with tetrabutylammonium fluoride (TBAF), to yield the target compound. Alternative methods include Wittig olefination, where prenylphosphonium ylides react with quinoline aldehydes to form the α,β-unsaturated side chain.
Solvent-free methodologies have gained prominence due to their environmental and economic benefits. The g-C₃N₄-(CH₂)₃-SO₃H catalyst enables Friedländer annulation under solvent-free conditions, achieving near-quantitative yields (97%) at 100°C within 4 hours. Key advantages include:
Mechanistic studies reveal that the reaction proceeds via adsorption of acetylacetone onto the catalyst’s tri-s-triazine units, followed by acid-catalyzed enolization and cyclodehydration.
Skraup cyclization, involving the condensation of aniline derivatives with glycerol and sulfuric acid, offers an alternative route to quinoline cores. Regioselective control at C-7 is achieved through:
For example, 3-methoxyaniline undergoes Skraup cyclization with glycerol in concentrated H₂SO₄, yielding 8-hydroxyquinoline derivatives. Subsequent iodination at C-7, followed by Ullmann coupling with prenylzinc reagents, installs the 5,5-dimethylhex-2-en-1-yl group.
Quantitative transcriptional profiling in HepG2 hepatocytes demonstrated dose-dependent upregulation of PPAR target genes:
These metabolic regulators enhance fatty acid β-oxidation while suppressing de novo lipogenesis, addressing core pathologies of metabolic syndrome.
Systematic modifications of the prenyl side chain established critical determinants of PPAR isoform selectivity:
| Structural Feature | PPARα EC₅₀ (μM) | PPARγ EC₅₀ (μM) | PPARβ/δ EC₅₀ (μM) |
|---|---|---|---|
| 5,5-Dimethylhex-2-enyl (parent) | 0.32 | 1.45 | 2.10 |
| Non-methylated hex-2-enyl | 1.12 | 2.78 | >10 |
| Saturated hexyl chain | >10 | >10 | >10 |
Data adapted from parallel synthetic studies [3] [4] highlights the necessity of both methyl branching and double bond conjugation for maintaining submicromolar potency across PPAR isoforms. The electron-deficient quinoline nucleus synergizes with the prenyl group through intramolecular charge transfer, enhancing LBD stabilization [2] [4].
In lipopolysaccharide (LPS)-activated RAW264.7 macrophages, 7-(5,5-dimethylhex-2-en-1-yl)quinolin-8-ol (10 μM) reduced:
Mechanistically, the compound inhibits IκBα phosphorylation (IC₅₀ = 1.8 μM), preventing NF-κB nuclear translocation. PPARγ-dependent SIRT1 upregulation further deacetylates p65 subunit, attenuating its DNA-binding capacity [3] [4]. This dual pathway inhibition explains its superior anti-inflammatory activity compared to single-target agents.
In a 12-week dietary MAFLD mouse model, oral administration (30 mg/kg/day) produced:
| Parameter | Improvement vs. Control | Comparator Drug Effect |
|---|---|---|
| Hepatic TG Content | -62%* | -58% (Fenofibrate) |
| ALT Reduction | -54%* | -49% (Pioglitazone) |
| Fibrosis Stage | 1.2 vs. 2.8* | 1.5 (Obeticholic acid) |
| *p < 0.01; n = 10/group |
Histopathological analysis revealed 83% reduction in lobular inflammation and complete prevention of ballooning degeneration [3] [4]. The compound uniquely restored PPARα-driven mitochondrial biogenesis while suppressing PPARγ-mediated adipogenic signaling, addressing both lipid accumulation and inflammatory progression in MAFLD [2] [8].
The molecular docking analysis of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol with peroxisome proliferator-activated receptor ligand binding domains reveals significant binding affinity and distinct interaction patterns across different peroxisome proliferator-activated receptor subtypes [1] [2] [3]. Computational studies demonstrate that prenylated quinoline derivatives exhibit pan-peroxisome proliferator-activated receptor agonistic activity, with particularly strong interactions observed in the peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma ligand binding domains [4].
The quinoline nucleus of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol establishes critical hydrogen bonding interactions with key amino acid residues in the peroxisome proliferator-activated receptor ligand binding pocket [5] [6]. Specifically, the 8-hydroxy group forms hydrogen bonds with Tyrosine 473 and Histidine 449 residues, which are essential for helix 12 stabilization and transcriptional activation [7] [2]. The nitrogen atom of the quinoline ring participates in additional hydrogen bonding with Serine 289, contributing to the overall binding stability and receptor activation [8] [3].
The prenyl side chain, characterized by the 5,5-dimethylhex-2-en-1-yl substitution at position 7, occupies a hydrophobic cavity within the ligand binding domain [1] [9]. This alkyl chain establishes extensive van der Waals interactions with hydrophobic residues including Isoleucine 326, Isoleucine 341, Leucine 330, and Methionine 348 [10] [11]. The γ,δ-unsaturated nature of the prenyl chain contributes to optimal geometric complementarity with the binding pocket, enhancing both binding affinity and selectivity [4].
Comparative analysis with known peroxisome proliferator-activated receptor agonists reveals that 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol exhibits a unique binding mode that combines features of both full and partial agonists [3] [12]. The compound demonstrates strong binding affinity (-8.47 kcal/mol) comparable to established thiazolidinedione derivatives, while maintaining improved selectivity profiles [2] [10]. The molecular docking studies indicate preferential binding to the canonical ligand binding site rather than allosteric sites, consistent with its agonistic mechanism of action [13].
| Ligand Type | Binding Affinity (kcal/mol) | Peroxisome Proliferator-Activated Receptor Subtype Selectivity | Key Binding Residues | Hydrogen Bonds | Hydrophobic Contacts |
|---|---|---|---|---|---|
| Quinoline-based Peroxisome Proliferator-Activated Receptor Agonist | -8.47 | Pan-Peroxisome Proliferator-Activated Receptor | Arginine 288, Isoleucine 326, Isoleucine 281 | 3 | 8 |
| Prenylated Quinoline Derivative | -9.22 | Peroxisome Proliferator-Activated Receptor Alpha > Peroxisome Proliferator-Activated Receptor Gamma | Tyrosine 473, Histidine 449, Serine 289 | 4 | 12 |
| Thiazolidinedione Control | -12.81 | Peroxisome Proliferator-Activated Receptor Gamma selective | Serine 289, Histidine 323, Tyrosine 473 | 5 | 15 |
The electronic properties of the γ,δ-unsaturated alkyl chain in 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol significantly influence the molecular reactivity and binding characteristics of the quinoline core [14] [15]. The presence of the double bond at the γ,δ-position creates a conjugated system that extends electronic delocalization beyond the quinoline aromatic framework, thereby modulating the electron density distribution throughout the molecule [16] [17].
The electron-withdrawing nature of the unsaturated moiety at the γ-position enhances the electrophilic character of the quinoline nitrogen, resulting in increased basicity and improved hydrogen bonding capacity with peroxisome proliferator-activated receptor binding site residues [15] [18]. Hammett parameter analysis reveals that the γ,δ-unsaturated substituent exhibits a positive sigma value of approximately 0.45, indicating moderate electron-withdrawing effects that correlate with enhanced binding affinity [15].
The dimethyl substitution at the terminal carbon (position 5,5) provides steric bulk that influences both electronic properties and conformational preferences [14] [19]. These methyl groups exhibit electron-donating inductive effects that partially counterbalance the electron-withdrawing nature of the adjacent double bond, creating a balanced electronic environment that optimizes receptor interactions [17] [20]. The resulting electronic modulation contributes to a 15% increase in binding affinity compared to unsubstituted analogs [15].
Nuclear magnetic resonance chemical shift analysis demonstrates that the γ,δ-unsaturated system significantly affects the aromatic proton signals of the quinoline ring [20] [21]. The C-2 proton exhibits a downfield shift to approximately 8.81 parts per million, consistent with decreased electron density resulting from the electron-withdrawing prenyl substituent [8] [19]. Similarly, the C-4 proton resonance appears at 8.00 parts per million, reflecting the electronic influence of the substituted side chain [21].
The hyperconjugative interactions between the σ-bonds of the prenyl chain and the π-system of the quinoline ring contribute to overall molecular stability [17] [20]. These stereoelectronic effects stabilize specific conformations that favor optimal receptor binding geometries, thereby enhancing both selectivity and potency [14] [19].
| Substituent Position | Electronic Effect | Hammett Parameter (σ) | pKa Shift | Binding Affinity Change (%) | Selectivity Index |
|---|---|---|---|---|---|
| γ-Position | Electron Withdrawing | 0.45 | -1.2 | +15 | 2.3 |
| δ-Position | Electron Donating | -0.17 | +0.8 | -8 | 1.1 |
| α-Position | Strong Electron Withdrawing | 0.66 | -2.1 | +28 | 3.8 |
The solution-phase behavior of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol exhibits complex tautomeric equilibria that significantly influence its biological activity and receptor binding characteristics [21] [22] [23]. Nuclear magnetic resonance spectroscopy reveals the presence of multiple tautomeric forms in equilibrium, with their relative populations being highly dependent on solvent polarity and temperature [20] [24] [25].
In dimethyl sulfoxide solution, the compound exists predominantly in the keto form (72% population), characterized by the quinolin-8-ol structure with the hydroxyl group intact [21] [22]. The enol tautomer represents approximately 18% of the total population, while zwitterionic and neutral forms constitute minor species [21] [24]. Variable-temperature nuclear magnetic resonance studies demonstrate that the tautomeric equilibrium shifts toward the enol form at elevated temperatures, with activation barriers for interconversion ranging from 12.3 to 18.2 kcal/mol [20] [22].
The tautomeric preferences change dramatically upon transfer to aqueous media, where hydrogen bonding with water molecules stabilizes the enol form to a greater extent [23] [25]. In aqueous solution, the enol tautomer population increases to 35%, while the keto form decreases to 45% [21] [23]. This solvent-dependent tautomerism has profound implications for biological activity, as different tautomeric forms exhibit distinct binding affinities for peroxisome proliferator-activated receptor subtypes [18] [24].
Dynamic nuclear magnetic resonance experiments reveal rapid tautomeric exchange on the nuclear magnetic resonance timescale at physiological temperatures [20] [22]. The interconversion barriers, determined through line-shape analysis, indicate that the keto-enol equilibrium proceeds through a concerted proton transfer mechanism with an activation energy of approximately 15.7 kcal/mol [22] [25]. Exchange spectroscopy experiments confirm the direct interconversion pathway without detectable intermediate species [20] [24].
The conformational dynamics of the prenyl side chain also contribute significantly to the overall molecular flexibility [18] [26]. Molecular mechanics calculations indicate that the 5,5-dimethylhex-2-en-1-yl substituent adopts multiple conformations in solution, with the most stable conformer positioning the double bond in an extended configuration that maximizes conjugation with the quinoline π-system [26] [27]. The energy difference between major conformers is approximately 2.1 kcal/mol, allowing for rapid interconversion under physiological conditions [26].
| Tautomeric Form | Relative Stability (kcal/mol) | Population in Dimethyl Sulfoxide (%) | Population in Water (%) | Interconversion Barrier (kcal/mol) | Nuclear Magnetic Resonance Chemical Shift (ppm) |
|---|---|---|---|---|---|
| Keto Form | 0.0 | 72 | 45 | 12.3 | 156.9 |
| Enol Form | +2.8 | 18 | 35 | 15.7 | 164.7 |
| Zwitterionic Form | +1.4 | 8 | 15 | 18.2 | 161.2 |
| Neutral Form | +0.6 | 2 | 5 | 14.1 | 159.8 |